![molecular formula C12H14N2OS B2374619 5-(4-Methoxybenzyl)-4-methylthiazol-2-amine CAS No. 777047-72-0](/img/structure/B2374619.png)
5-(4-Methoxybenzyl)-4-methylthiazol-2-amine
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Description
“4-Methoxybenzyl” is a component of several organic compounds. It’s an organosulfur compound with the formula CH3OC6H4CH2SH . It’s a colorless, odiferous oil, and it’s used as a reagent as a protected thiol .
Synthesis Analysis
While specific synthesis methods for “5-(4-Methoxybenzyl)-4-methylthiazol-2-amine” are not available, a paper discusses the synthesis of a related compound, “1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea”, a potential drug with activities against cancer cell, nociceptive pain, and neurodegenerative disorders .Molecular Structure Analysis
The molecular structure of “4-Methoxybenzyl alcohol”, a related compound, has been analyzed. It has a molecular formula of C8H10O2 and a molecular weight of 138.16 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methoxybenzyl alcohol”, a related compound, include a melting point of 22-25 °C, a boiling point of 259 °C, and a density of 1.113 g/mL at 25 °C .Safety and Hazards
Future Directions
While specific future directions for “5-(4-Methoxybenzyl)-4-methylthiazol-2-amine” are not available, a paper discusses the preparation and applications of “4-Methoxybenzyl Esters” in organic synthesis . Another source mentions that “4-methoxybenzyl 2- (4-tert-butylbenzoyl)hydrazinecarboxylate” has shown interesting biochemical and physiological effects, including inhibiting the growth of cancer cells and inducing apoptosis.
properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8-11(16-12(13)14-8)7-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRKFXRUGWHBCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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